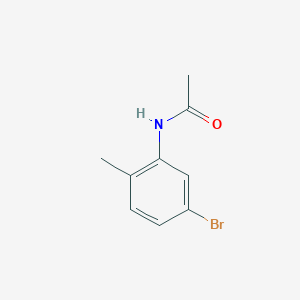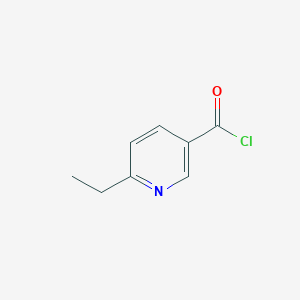
6-Ethylpyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylpyridine-3-carbonyl chloride, also known as 6-EPC, is a chemical compound that belongs to the pyridine family. It is widely used in scientific research for its ability to modify and synthesize complex molecules.
Mécanisme D'action
The mechanism of action of 6-Ethylpyridine-3-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in chemical reactions. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form new compounds. The reactivity of 6-Ethylpyridine-3-carbonyl chloride makes it a useful tool for the modification and synthesis of complex molecules.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride. However, it has been shown to have low toxicity and is not considered to be harmful to human health. It is important to note that 6-Ethylpyridine-3-carbonyl chloride should be handled with care as it is a corrosive and irritant chemical.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Ethylpyridine-3-carbonyl chloride in lab experiments include its reactivity and versatility in modifying and synthesizing complex molecules. It is also a relatively inexpensive reagent and can be easily synthesized in the lab. However, the limitations of using 6-Ethylpyridine-3-carbonyl chloride include its corrosive and irritant properties, which require careful handling and safety precautions. Additionally, the reactivity of 6-Ethylpyridine-3-carbonyl chloride can make it difficult to control reactions and obtain specific products.
Orientations Futures
There are several future directions for the use of 6-Ethylpyridine-3-carbonyl chloride in scientific research. One potential direction is the synthesis of new heterocyclic compounds with pharmaceutical applications. Another direction is the development of new synthetic methods using 6-Ethylpyridine-3-carbonyl chloride as a key reagent. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride.
Conclusion
In conclusion, 6-Ethylpyridine-3-carbonyl chloride is a useful reagent for the modification and synthesis of complex molecules in scientific research. Its reactivity and versatility make it a valuable tool for the synthesis of heterocyclic compounds and pharmaceuticals. However, its corrosive and irritant properties require careful handling and safety precautions. Further research is needed to understand the mechanism of action and potential biochemical and physiological effects of 6-Ethylpyridine-3-carbonyl chloride, as well as to explore new applications and synthetic methods.
Méthodes De Synthèse
The synthesis of 6-Ethylpyridine-3-carbonyl chloride can be achieved through a multistep process starting with the reaction of 6-ethylpyridine with phosphorus oxychloride. This reaction produces 6-ethylpyridine-3-carboxylic acid chloride, which can then be converted to 6-Ethylpyridine-3-carbonyl chloride through a reaction with thionyl chloride. The final product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
6-Ethylpyridine-3-carbonyl chloride is widely used in scientific research as a reagent for the modification and synthesis of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals. 6-Ethylpyridine-3-carbonyl chloride can be used as a starting material for the synthesis of various pyridine derivatives, such as 6-ethyl-2-methylpyridine-3-carboxamide, which has been shown to have anti-tuberculosis activity.
Propriétés
Numéro CAS |
121070-97-1 |
|---|---|
Nom du produit |
6-Ethylpyridine-3-carbonyl chloride |
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
6-ethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3 |
Clé InChI |
VLBPWPGWPKPGPU-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C=C1)C(=O)Cl |
SMILES canonique |
CCC1=NC=C(C=C1)C(=O)Cl |
Synonymes |
3-Pyridinecarbonyl chloride, 6-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




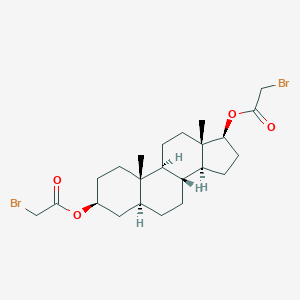
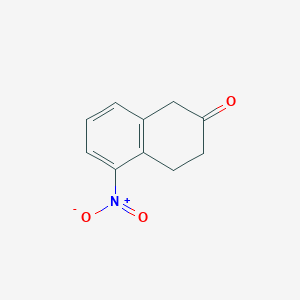

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)



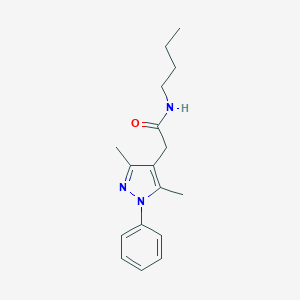

![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)


